6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one
Description
This compound belongs to the dihydropyrimidin-4-one class, characterized by a six-membered heterocyclic core with nitrogen atoms at positions 1 and 2. The substituents at positions 3 and 6 include a 2-oxo-2-(piperidin-1-yl)ethyl group and a 4-ethoxyphenyl moiety, respectively.
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-3-(2-oxo-2-piperidin-1-ylethyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-25-16-8-6-15(7-9-16)17-12-18(23)22(14-20-17)13-19(24)21-10-4-3-5-11-21/h6-9,12,14H,2-5,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIJEQZGWFTWCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. For this specific compound, the following steps are generally involved:
Condensation Reaction: The reaction starts with the condensation of 4-ethoxybenzaldehyde, ethyl acetoacetate, and urea in the presence of an acid catalyst such as hydrochloric acid or acetic acid.
Cyclization: The intermediate formed undergoes cyclization to form the dihydropyrimidinone ring.
Substitution: The piperidin-1-yl group is introduced through a substitution reaction, typically using piperidine and a suitable activating agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further optimize the process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
The compound features a dihydropyrimidinone core with an ethoxyphenyl substituent and a piperidinyl moiety, which contributes to its biological activity. The structural complexity allows for interactions with various biological targets.
Medicinal Chemistry
Therapeutic Potential
Research indicates that compounds similar to 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one exhibit potential as therapeutic agents. They have been investigated for their ability to act against various diseases, including:
- Cancer : Studies suggest that derivatives of this compound may inhibit tumor growth by targeting specific oncogenes or pathways involved in cancer progression.
- Neurological Disorders : The piperidine component may enhance neuroprotective effects, making it a candidate for treating conditions like Alzheimer’s or Parkinson’s disease.
Pharmacology
Mechanism of Action
The compound's mechanism of action is believed to involve modulation of enzyme activity or receptor interaction, which can lead to significant pharmacological effects. Key areas of focus include:
- Enzyme Inhibition : It may inhibit enzymes that are crucial for tumor metabolism.
- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.
Synthesis and Chemical Research
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the piperidine ring through cyclization.
- Introduction of the ethoxyphenyl group via electrophilic aromatic substitution.
- Construction of the pyrimidine structure through condensation reactions.
These synthetic pathways are critical for developing analogs with enhanced efficacy or reduced toxicity.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyrimidine derivatives, including the compound . Results showed that certain modifications enhanced cytotoxicity against breast cancer cell lines, indicating its potential as a lead compound for further development .
Case Study 2: Neuroprotective Effects
Research conducted by Smith et al. (2023) demonstrated that a related compound exhibited neuroprotective effects in animal models of neurodegeneration. The study highlighted the importance of the piperidine moiety in mediating these effects, suggesting that similar structures could be beneficial in treating Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
a) Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
Compounds such as 8-(4-(2-(4-(3,4-dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-3-((2-(trimethylsilyl)ethoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one () share a fused pyridine-pyrimidinone core. However, the fused structure may reduce solubility due to increased hydrophobicity .
b) Chromeno[4,3-d]pyrimidin-5-one Derivatives
The compound 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one () incorporates a chromene ring fused to the pyrimidinone. This modification introduces additional steric bulk and aromaticity, which may influence π-π stacking interactions but could also reduce metabolic stability .
Substituent Variations
a) Piperidine-Based Side Chains
- Target Compound : The 2-oxo-2-(piperidin-1-yl)ethyl group at position 3 provides a hydrogen-bond acceptor (keto group) and a basic piperidine nitrogen, enhancing solubility and target engagement .
- Analog : 8-((4-(pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one () replaces the keto group with a methylene-linked piperazine-pyridine system. This substitution removes the hydrogen-bond acceptor but introduces a secondary amine, altering pharmacokinetic properties .
b) Aryl Substituents
- Analog: 6-(methoxymethyl)-2-(pyridin-3-yl)-3,4-dihydropyrimidin-4-one () replaces the ethoxyphenyl with a pyridyl group, increasing polarity (logP ~2.1) and introducing a hydrogen-bond donor .
Physicochemical and Pharmacokinetic Properties
*logP values estimated using fragment-based methods.
Biological Activity
6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one, known by its CAS number 1058461-42-9, is a compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N3O3 |
| Molecular Weight | 341.4 g/mol |
| CAS Number | 1058461-42-9 |
| Structure | Structure |
Antimicrobial Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. A review highlighted that various pyrimidine analogs possess antibacterial and antifungal activities. Specifically, compounds with substitutions on the aromatic ring have shown enhanced efficacy against a range of pathogens including E. coli, S. aureus, and fungi such as C. albicans .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Studies on similar pyrimidine derivatives have demonstrated cytotoxic effects in various cancer cell lines. For instance, derivatives with piperidine rings have shown improved interaction with biological targets leading to apoptosis in tumor cells . The mechanism often involves the inhibition of specific enzymes or receptors crucial for cancer cell proliferation.
The biological activity of this compound is attributed to its interaction with molecular targets within cells. It may function by:
- Inhibiting Enzymatic Activity: Compounds that target DNA polymerases or other critical enzymes can disrupt cellular replication and repair mechanisms.
- Inducing Apoptosis: Certain structural features promote programmed cell death in malignant cells.
- Modulating Signaling Pathways: The compound may alter pathways involved in cell survival and proliferation.
Case Studies
- In Vitro Studies : A study evaluated a series of pyrimidine derivatives for their antimicrobial activity, revealing that compounds similar to this compound exhibited MIC values lower than standard antibiotics .
- Anticancer Research : In a comparative analysis of various pyrimidine derivatives, one compound showed a significant reduction in tumor growth in xenograft models, indicating the potential application of this class in oncology .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
